molecular formula C17H15FN2O5S B2356599 4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine CAS No. 862793-74-6

4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine

Cat. No. B2356599
CAS RN: 862793-74-6
M. Wt: 378.37
InChI Key: ATIHPLXFSLYOFH-UHFFFAOYSA-N
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Description

4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine, also known as FS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Antimicrobial Activity

  • Sulfonamides and Carbamates of Morpholinoaniline : A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates derivatives of morpholinoaniline, including structures related to 4-(4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)morpholine. These compounds exhibited potent antimicrobial activity, particularly against bacterial strains and fungi, with some derivatives showing promising activity in the minimum inhibitory concentration (MIC) range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

  • Modulation of Antibiotic Activity : A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of various bacteria and fungi. The compound showed significant modulating activity, particularly in combination with amikacin against Pseudomonas aeruginosa, reducing the MIC of amikacin (Oliveira et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis and Biological Activity : A research by Mamatha S.V et al. (2019) focused on the synthesis of a compound structurally similar to this compound, characterized by NMR, IR, Mass spectral studies, and X-ray diffraction. This compound showed remarkable anti-tuberculosis activity and antimicrobial potency (Mamatha S.V et al., 2019).

Fluorescent Molecular Probes

  • Fluorescent Solvatochromic Dyes : Research by Diwu et al. (1997) developed fluorescent solvatochromic dyes using compounds including structures similar to this compound. These compounds exhibit strong solvent-dependent fluorescence, useful in creating sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Material Science Applications

  • Electrophoretic and Biocompatible Polymers : A study by Hayashi and Takasu (2015) utilized a related compound in the synthesis of electrophoretic poly(2-oxazoline)s, showing potential applications in biocompatible coatings and hybridization with bioactive glass. This research highlights the material science applications of such compounds (Hayashi & Takasu, 2015).

properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O5S/c18-12-3-5-13(6-4-12)26(21,22)16-17(20-7-10-23-11-8-20)25-15(19-16)14-2-1-9-24-14/h1-6,9H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHPLXFSLYOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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